2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid
Description
This compound is a chiral acetic acid derivative featuring:
- A (2S)-configured hexoxy backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 2.
- A phenylmethoxy (benzyloxy) substituent at position 6 of the hexoxy chain.
Its molecular complexity suggests applications in pharmaceutical synthesis, particularly for prodrugs or intermediates requiring steric protection (Boc group) and lipophilic anchoring (phenylmethoxy group).
Properties
Molecular Formula |
C20H31NO6 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid |
InChI |
InChI=1S/C20H31NO6/c1-20(2,3)27-19(24)21-17(14-26-15-18(22)23)11-7-8-12-25-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
FLJUOAMSEPKNNV-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)COCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)COCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target compound’s synthesis requires precise control over stereochemistry (2S configuration) and sequential functionalization of the hexoxy chain. Key challenges include:
- Introduction of the tert-butoxycarbonyl (Boc) group at the amino position.
- Regioselective installation of the phenylmethoxy group at the C6 position.
- Formation of the ether linkage between the hexoxy backbone and the acetic acid moiety.
Retrosynthetic Analysis
Retrosynthetic breakdown suggests three modular components (Fig. 1):
- Boc-protected amino alcohol : (2S)-2-amino-6-hydroxyhexanol.
- Benzyl ether precursor : 6-phenylmethoxyhexanol.
- Acetic acid derivative : Bromoacetic acid or equivalent electrophile.
Stepwise Preparation Methods
Route 1: Sequential Protection and Alkylation
Boc Protection of Amino Alcohol
Procedure :
- React (2S)-2-amino-6-hydroxyhexanol (1.0 eq) with di-tert-butyl dicarbonate (1.2 eq) in THF using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
- Stir at 25°C for 12 hr.
- Yield: 85–90% after column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Characterization :
Benzyl Ether Formation
Procedure :
- Treat Boc-protected amino alcohol (1.0 eq) with benzyl bromide (1.5 eq) and NaH (2.0 eq) in DMF at 0°C → RT.
- Quench with H₂O, extract with EtOAc, and purify via silica gel.
- Yield: 78%.
Optimization :
- Substituent-free DMF enhances nucleophilicity of the alkoxide.
Etherification with Acetic Acid
Procedure :
Route 2: Mitsunobu-Based Stereocontrol
To enforce the 2S configuration, Mitsunobu conditions are employed:
Procedure :
- Couple (R)-6-phenylmethoxyhexanol (1.0 eq) with N-Boc-protected serine derivative (1.2 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF.
- Stir at 0°C → RT for 18 hr.
- Yield: 70% (dr > 95:5).
Advantages :
- High stereochemical fidelity due to Mitsunobu’s inversion mechanism.
Optimization of Critical Steps
Boc Deprotection Risks
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 62% | 70% |
| Stereopurity | 88% ee | >95% ee |
| Scalability | Moderate | High |
| Cost Efficiency | $ | $$$ |
Route 2 offers superior stereocontrol but requires expensive Mitsunobu reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Substitution: The PEG linker can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Free amine derivative.
Oxidation: Oxidized PEG derivatives.
Substitution: Modified PEG-linked compounds.
Scientific Research Applications
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and biomaterials.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid involves its ability to modify the properties of other molecules. The Boc protecting group provides stability to the amine group, preventing unwanted reactions during synthesis. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for use in drug delivery systems. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Table 1: Key Structural Features of Comparable Acetic Acid Derivatives
Reactivity and Stability
- Boc vs. Fmoc Protection : The Boc group (tert-butyl) in the target compound is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) in is base-sensitive. This distinction dictates orthogonal deprotection strategies in multi-step syntheses.
- Phenylmethoxy vs.
- Chain Length and Flexibility : The hexoxy chain in the target compound provides greater conformational flexibility than the rigid bicyclic structure in , which may influence binding affinity in biological systems.
Biological Activity
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid, also known as N-α-tert-butoxycarbonyl-N-ε-(benzyloxycarbonyl)-N-ε-isopropyl-L-lysine dicyclohexylamine salt, is a complex organic compound derived from lysine. Its unique structural characteristics and functional groups contribute to its potential biological activities, particularly in medicinal chemistry and biochemistry.
Structural Characteristics
The compound features a cyclohexyl structure combined with various functional groups, including amines and carboxylic acids. The presence of protective groups such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) enhances its reactivity and solubility, making it suitable for various biochemical applications.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Weight | 381.5 g/mol |
| CAS Number | 135101-24-5 |
| Solubility | Soluble in organic solvents |
| Physical State | Solid |
The mechanism of action of this compound primarily involves its role as a protected lysine derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The isopropyl group enhances the compound’s stability and solubility, facilitating its handling during synthesis.
Potential Biological Applications
- Peptide Synthesis : Utilized as a building block in the synthesis of peptides, which are crucial for various biological functions.
- Drug Development : Investigated for its potential in developing peptide-based drugs that can target specific biological pathways.
- Enzyme Interactions : The compound may interact with enzymes and receptors due to its structural features, making it valuable in studying enzyme-substrate interactions.
Case Studies and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Potential : Some studies suggest that compounds with similar structures show promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Inflammation Modulation : There is emerging evidence that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is beneficial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
